Cas no 1523133-33-6 (2-(1,3-oxazol-5-yl)ethanimidamide)

2-(1,3-oxazol-5-yl)ethanimidamide 化学的及び物理的性質
名前と識別子
-
- 2-(1,3-oxazol-5-yl)ethanimidamide
- EN300-1781281
- 1523133-33-6
-
- インチ: 1S/C5H7N3O/c6-5(7)1-4-2-8-3-9-4/h2-3H,1H2,(H3,6,7)
- InChIKey: QMNSTALDZPPXQC-UHFFFAOYSA-N
- ほほえんだ: O1C=NC=C1CC(=N)N
計算された属性
- せいみつぶんしりょう: 125.058911855g/mol
- どういたいしつりょう: 125.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 75.9Ų
2-(1,3-oxazol-5-yl)ethanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1781281-1.0g |
2-(1,3-oxazol-5-yl)ethanimidamide |
1523133-33-6 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1781281-10.0g |
2-(1,3-oxazol-5-yl)ethanimidamide |
1523133-33-6 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1781281-0.5g |
2-(1,3-oxazol-5-yl)ethanimidamide |
1523133-33-6 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1781281-0.1g |
2-(1,3-oxazol-5-yl)ethanimidamide |
1523133-33-6 | 0.1g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1781281-5.0g |
2-(1,3-oxazol-5-yl)ethanimidamide |
1523133-33-6 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1781281-2.5g |
2-(1,3-oxazol-5-yl)ethanimidamide |
1523133-33-6 | 2.5g |
$2631.0 | 2023-09-20 | ||
Enamine | EN300-1781281-0.05g |
2-(1,3-oxazol-5-yl)ethanimidamide |
1523133-33-6 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1781281-0.25g |
2-(1,3-oxazol-5-yl)ethanimidamide |
1523133-33-6 | 0.25g |
$1235.0 | 2023-09-20 | ||
Enamine | EN300-1781281-1g |
2-(1,3-oxazol-5-yl)ethanimidamide |
1523133-33-6 | 1g |
$1343.0 | 2023-09-20 | ||
Enamine | EN300-1781281-5g |
2-(1,3-oxazol-5-yl)ethanimidamide |
1523133-33-6 | 5g |
$3894.0 | 2023-09-20 |
2-(1,3-oxazol-5-yl)ethanimidamide 関連文献
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
10. Book reviews
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
2-(1,3-oxazol-5-yl)ethanimidamideに関する追加情報
Recent Advances in the Study of 2-(1,3-oxazol-5-yl)ethanimidamide (CAS: 1523133-33-6) in Chemical Biology and Pharmaceutical Research
The compound 2-(1,3-oxazol-5-yl)ethanimidamide (CAS: 1523133-33-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.
Recent studies have highlighted the role of 2-(1,3-oxazol-5-yl)ethanimidamide as a versatile intermediate in the synthesis of heterocyclic compounds, which are crucial for drug discovery. Its oxazole moiety is particularly noteworthy, as it is a common pharmacophore found in many bioactive molecules. Researchers have successfully utilized this compound in the development of novel kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The compound's ability to interact with various biological targets, including enzymes and receptors, has been demonstrated through in vitro and in silico studies.
One of the most promising applications of 2-(1,3-oxazol-5-yl)ethanimidamide is in the field of oncology. A recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific cancer-associated kinases. The study employed a combination of molecular docking simulations and cell-based assays to elucidate the compound's mechanism of action. The results suggested that the oxazole ring plays a critical role in binding to the kinase's active site, thereby disrupting its function and inhibiting tumor growth.
In addition to its anticancer potential, 2-(1,3-oxazol-5-yl)ethanimidamide has also been investigated for its antimicrobial properties. A 2023 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound and its derivatives exhibited significant activity against a range of Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis, a mechanism that is distinct from that of conventional antibiotics. This finding opens up new avenues for the development of novel antimicrobial agents to combat drug-resistant infections.
Despite these promising findings, challenges remain in the optimization of 2-(1,3-oxazol-5-yl)ethanimidamide for clinical use. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Recent advancements in computational chemistry and high-throughput screening techniques are expected to accelerate the optimization process, enabling the development of more effective and safer derivatives.
In conclusion, 2-(1,3-oxazol-5-yl)ethanimidamide (CAS: 1523133-33-6) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in multiple therapeutic areas. Ongoing research efforts are focused on refining its pharmacological properties and expanding its applications. The compound's versatility and efficacy make it a promising candidate for future drug development, particularly in the fields of oncology and infectious diseases. Continued collaboration between academic researchers and pharmaceutical companies will be essential to translate these findings into clinically viable therapies.
1523133-33-6 (2-(1,3-oxazol-5-yl)ethanimidamide) 関連製品
- 628-30-8(Propyl isothiocyanate)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 934703-86-3(4H,5H,6H,7H-thieno3,2-cpyridine-5-carbonyl chloride)
- 2639426-46-1(Ethyl spiro[piperidine-4,6′(7′H)-[4H]pyrazolo[5,1-c][1,4]oxazine]-2′-carboxylate)
- 1396579-68-2(4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-3-(trifluoromethyl)benzenesulfonylpiperidine)
- 2172183-83-2(4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbutanoic acid)
- 2172510-56-2(6-bromo-3-iodo-1-methanesulfonyl-1H-indole)
- 39455-56-6(Chromium tungsten oxide)
- 1858251-81-6(N-(Methylsulfonyl)-N-3-(methylthio)phenylglycine)
- 1286708-86-8(Phosphine oxide, diphenyl[4-(triphenylsilyl)phenyl]-)




